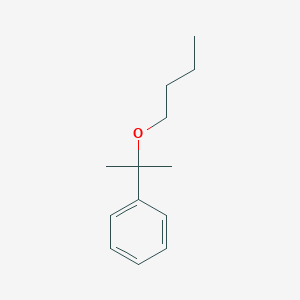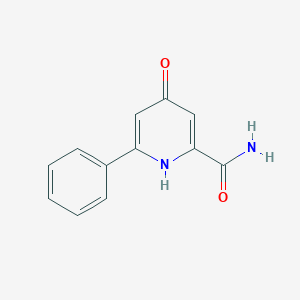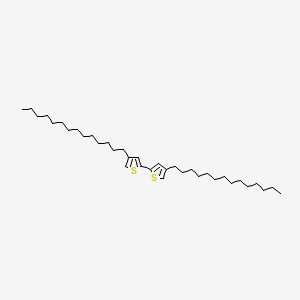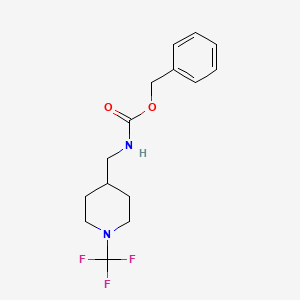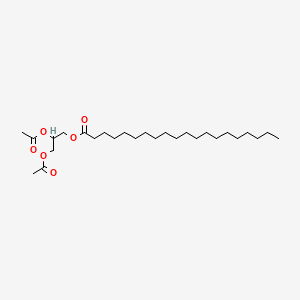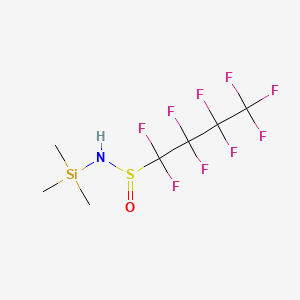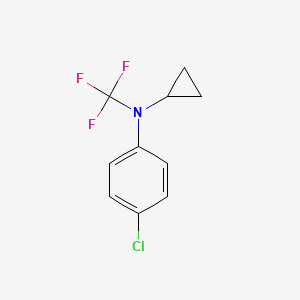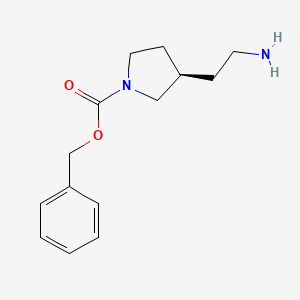![molecular formula C17H15ClN2O2 B13965248 1-(4-Aminobenzoyl)-7-chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one CAS No. 137984-95-3](/img/structure/B13965248.png)
1-(4-Aminobenzoyl)-7-chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Aminobenzoyl)-7-chloro-3,4-dihydro-1h-benzo[b]azepin-5(2h)-one is a complex organic compound that belongs to the class of benzoazepines This compound is characterized by its unique structure, which includes a benzoyl group, an amino group, and a chloro substituent on a benzoazepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Aminobenzoyl)-7-chloro-3,4-dihydro-1h-benzo[b]azepin-5(2h)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzoyl Group: The initial step involves the introduction of the benzoyl group onto the benzoazepine ring. This can be achieved through Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Amination: The introduction of the amino group is typically carried out through nucleophilic substitution reactions. An appropriate amine, such as aniline, is reacted with the intermediate compound to form the desired amino-substituted product.
Chlorination: The chloro substituent is introduced using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired position on the benzoazepine ring.
Industrial Production Methods
Industrial production of 1-(4-Aminobenzoyl)-7-chloro-3,4-dihydro-1h-benzo[b]azepin-5(2h)-one may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-Aminobenzoyl)-7-chloro-3,4-dihydro-1h-benzo[b]azepin-5(2h)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols for nucleophilic substitution; electrophiles such as alkyl halides for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-Aminobenzoyl)-7-chloro-3,4-dihydro-1h-benzo[b]azepin-5(2h)-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-Aminobenzoyl)-7-chloro-3,4-dihydro-1h-benzo[b]azepin-5(2h)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Binding to cellular receptors and modulating signal transduction pathways.
DNA Intercalation: Intercalating into DNA and affecting gene expression and replication.
Comparison with Similar Compounds
1-(4-Aminobenzoyl)-7-chloro-3,4-dihydro-1h-benzo[b]azepin-5(2h)-one can be compared with other similar compounds, such as:
5H-Dibenzo[b,f]azepine: A structurally related compound with different substituents, used in the synthesis of various pharmaceuticals.
10,11-Dihydro-5H-dibenzo[b,f]azepine: Another related compound with applications in organic electronics and materials science.
The uniqueness of 1-(4-Aminobenzoyl)-7-chloro-3,4-dihydro-1h-benzo[b]azepin-5(2h)-one lies in its specific substituents and the resulting chemical and biological properties, making it a valuable compound for diverse scientific research applications.
Properties
CAS No. |
137984-95-3 |
|---|---|
Molecular Formula |
C17H15ClN2O2 |
Molecular Weight |
314.8 g/mol |
IUPAC Name |
1-(4-aminobenzoyl)-7-chloro-3,4-dihydro-2H-1-benzazepin-5-one |
InChI |
InChI=1S/C17H15ClN2O2/c18-12-5-8-15-14(10-12)16(21)2-1-9-20(15)17(22)11-3-6-13(19)7-4-11/h3-8,10H,1-2,9,19H2 |
InChI Key |
WPZFGHUICMWKFB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C(C=CC(=C2)Cl)N(C1)C(=O)C3=CC=C(C=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


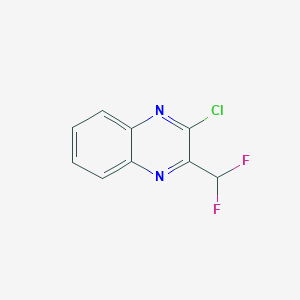
![6-Benzyl-5,7-dichloropyrazolo[1,5-a]pyrimidine](/img/structure/B13965180.png)
